Xenopsin

Dopaminergic neurotransmission Substantia nigra electrophysiology Neurotensin receptor pharmacology

Xenopsin (CAS 51827-01-1) is a neurotensin-like octapeptide (pGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu-OH) originally isolated from the skin of the African clawed frog Xenopus laevis. Although it shares sequence homology with the mammalian neuropeptide neurotensin (NT) and binds to neurotensin receptors, xenopsin exhibits distinct pharmacological profiles that preclude its simple interchangeability with native neurotensin or its active fragment NT(8-13) in experimental settings.

Molecular Formula C47H73N13O10
Molecular Weight 980.2 g/mol
Cat. No. B549565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXenopsin
SynonymsGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu
glutamyl-glycyl-lysyl-arginyl-prolyl-tryptophyl-isoleucyl-leucyl
xenopsin
Molecular FormulaC47H73N13O10
Molecular Weight980.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4
InChIInChI=1S/C47H73N13O10/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51)/t27-,31-,32-,33-,34-,35-,36-,39-/m0/s1
InChIKeyVVZLRNZUCNGJQY-KITDWFFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xenopsin Procurement Guide: Sourcing the Neurotensin-Like Octapeptide for Differentiated Receptor Pharmacology


Xenopsin (CAS 51827-01-1) is a neurotensin-like octapeptide (pGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu-OH) originally isolated from the skin of the African clawed frog Xenopus laevis [1]. Although it shares sequence homology with the mammalian neuropeptide neurotensin (NT) and binds to neurotensin receptors, xenopsin exhibits distinct pharmacological profiles that preclude its simple interchangeability with native neurotensin or its active fragment NT(8-13) in experimental settings [2]. Its unique tryptophan residue at position 11 (equivalent to Tyr11 in NT) confers species-specific receptor discrimination, making it a critical tool for differentiating neurotensin receptor subtypes and signaling pathways [3].

Why Neurotensin or NT(8-13) Cannot Simply Replace Xenopsin in Research Procurement


Despite binding to the same receptor family, xenopsin is not functionally interchangeable with neurotensin or its active C-terminal fragment NT(8-13). Direct comparative studies reveal that xenopsin exhibits species-dependent potency differences that are not observed with neurotensin, being equipotent to NT in rat tissue but approximately 10-fold less potent in guinea-pig preparations [1]. Furthermore, in neuroblastoma N1E-115 cells, the rank order of receptor affinity is neurotensin(8-13) > xenopsin > neurotensin, indicating that xenopsin occupies a distinct intermediate position between the full-length peptide and its truncated active fragment [2]. These quantitative disparities mean that substituting one peptide for another will yield non-equivalent experimental outcomes, particularly in studies involving receptor subtype discrimination or cross-species pharmacological comparisons. The following evidence establishes the precise, quantifiable differentiation that justifies targeted procurement of xenopsin over its in-class alternatives.

Quantitative Differentiation Guide: Xenopsin vs. Neurotensin and Other In-Class Analogs


Superior Excitation of Nigral Dopamine Neurons: Xenopsin vs. Neurotensin Head-to-Head Electrophysiology

In a direct comparative electrophysiological study using rat substantia nigra pars compacta slices, xenopsin produced a quantifiably greater excitation of dopaminergic neurons than full-length neurotensin at the identical concentration. Xenopsin (0.1 µM) increased the mean firing rate of dopaminergic neurons by 58.5%, while neurotensin (0.1 µM) increased firing by only 49.1% [1]. This represents a 19% greater excitatory effect for xenopsin relative to neurotensin under the same experimental conditions. In contrast, the N-terminal fragment neurotensin(1-8) was completely inactive at this concentration, confirming that the differential activity resides in the C-terminal region where xenopsin bears a Trp substitution for Tyr11 [1].

Dopaminergic neurotransmission Substantia nigra electrophysiology Neurotensin receptor pharmacology

Receptor Binding Affinity Ranking: Xenopsin Positioned Between NT(8-13) and Neurotensin in N1E-115 Cells

In a comparative study measuring inhibition of [3H]neurotensin binding to intact N1E-115 neuroblastoma cells, the order of affinity for the neurotensin receptor was: neurotensin(8-13) > xenopsin > neurotensin > neuromedin N > LANT-6 [1]. This intermediate binding position is functionally relevant because the same rank order was observed for stimulation of intracellular cyclic GMP production: neurotensin(8-13) > neurotensin > xenopsin > neuromedin N > LANT-6 [1]. Xenopsin thus displays lower receptor affinity and functional potency than the truncated active fragment NT(8-13) but higher affinity than some other naturally occurring neurotensin analogs such as neuromedin N and LANT-6.

Neurotensin receptor binding N1E-115 neuroblastoma cGMP signaling

Species-Dependent Receptor Discrimination: Xenopsin as a Tool for Differentiating Rat vs. Guinea-Pig Neurotensin Receptors

Checler et al. (1982) demonstrated that xenopsin and [Trp11]-neurotensin discriminate between rat and guinea-pig neurotensin receptors in both binding and biological assays [1]. In rat brain synaptic membranes, xenopsin was equipotent to neurotensin in inhibiting [3H]neurotensin binding. However, in guinea-pig brain synaptic membranes, xenopsin was approximately 10-fold less potent than neurotensin [1]. This species-dependent potency shift was mirrored in functional assays: xenopsin and neurotensin were equipotent in contracting rat ileal smooth muscle, but xenopsin was approximately 10-fold less potent in contracting guinea-pig ileum [1]. This differential cannot be replicated with native neurotensin, which does not show such species selectivity, making xenopsin a uniquely valuable pharmacological probe for distinguishing neurotensin receptor subtypes across species.

Species-specific pharmacology Neurotensin receptor subtypes Smooth muscle contractility

Competitive Binding to Rat Brain Synaptic Membranes: Xenopsin Ki Comparable to Neurotensin Kd

Xenopsin inhibits [3H]neurotensin binding to rat brain synaptic membranes with a reported Ki of 1.5 nM [1]. For context, the equilibrium dissociation constant (Kd) of [3H]neurotensin for the same rat brain synaptic membrane preparation has been independently determined as approximately 2 nM [2]. This indicates that xenopsin binds with comparable, and potentially slightly higher, affinity to native neurotensin itself at rat brain neurotensin receptors. This quantitative binding parameter serves as a benchmark for laboratories verifying receptor expression or screening novel neurotensinergic compounds, where xenopsin can be employed as a defined-affinity reference ligand distinct from the endogenous peptide.

Radioligand binding Neurotensin receptor affinity Synaptic membrane preparation

Guinea-Pig Ileum Contractility: Xenopsin EC50 vs. Neurotensin as a Functional Selectivity Indicator

In the isolated guinea-pig ileum preparation with neostigmine present, xenopsin induces contraction with an EC50 of 9 nM [1]. In contrast, neurotensin is approximately 10-fold more potent in contracting guinea-pig ileum, as reported in the comparative study by Checler et al. [2]. This quantitative difference in functional potency aligns with the species-dependent binding data and provides a robust functional assay window: at concentrations where neurotensin produces maximal contraction, xenopsin elicits only a partial response, enabling researchers to use the two peptides as differential probes of receptor coupling efficiency in the same tissue preparation.

Smooth muscle pharmacology Guinea-pig ileum assay Neurotensin receptor function

Equipotent Binding at Rat Liver Neurotensin Receptors: Xenopsin as a Peripheral Receptor Probe

In rat liver plasma membrane preparations, xenopsin was equipotent with neurotensin(1-13) in competing for [3H]neurotensin binding at the low-affinity binding site. Xenopsin exhibited an IC50 of 0.75 nM, which was not significantly different from the IC50 of 0.7 nM for neurotensin(1-13) when tested at 4.0 nM [3H]neurotensin [1]. In contrast, at the high-affinity binding site (0.2 nM [3H]NT), neurotensin(1-13) showed an IC50 of 0.19 nM, while C-terminal fragments of neurotensin showed substantially weaker affinity [1]. This tissue-specific equipotency profile (liver vs. brain) adds another dimension to xenopsin's differential utility as a probe for peripheral versus central neurotensin receptors.

Liver neurotensin receptor Peripheral receptor binding IC50 comparison

Recommended Application Scenarios for Xenopsin Procurement in Research and Drug Discovery


Neurotensin Receptor Subtype Discrimination and Pharmacological Fingerprinting

Xenopsin is uniquely suited for studies aimed at distinguishing neurotensin receptor subtypes across species. Its 10-fold potency reduction in guinea-pig versus rat tissues [1], combined with its intermediate affinity between NT(8-13) and neurotensin in N1E-115 cells [2], provides a pharmacological fingerprint that can differentiate NTS1, NTS2, and species-specific receptor variants. Laboratories characterizing novel neurotensin receptor ligands should include xenopsin as a reference compound alongside neurotensin and NT(8-13) to establish a complete selectivity profile.

Nigrostriatal and Mesolimbic Dopamine Pathway Electrophysiology

For researchers using in vitro slice electrophysiology to study midbrain dopamine neuron modulation, xenopsin is the agonist of choice when stronger excitatory drive is needed. Its 58.5% firing rate increase at 0.1 µM substantially exceeds the 49.1% increase produced by equimolar neurotensin [3], providing a wider dynamic range for pharmacological manipulation of substantia nigra pars compacta and ventral tegmental area dopamine neurons.

Peripheral Neurotensin Receptor Research: Hepatic and Gastrointestinal Studies

In peripheral tissue settings, xenopsin demonstrates complex, context-dependent activity. It is nearly equipotent to neurotensin at rat liver plasma membrane binding sites (IC50 0.75 nM vs. 0.70 nM) [4] and induces guinea-pig ileum contraction with EC50 of 9 nM [5], while intravenous infusion in dogs modulates adrenal, pancreatic, and ileal blood flow and alters plasma hormone levels [5]. These properties make xenopsin well-suited for integrated studies of peripheral neurotensin receptor function across hepatic, pancreatic, and gastrointestinal systems.

cGMP and Second Messenger Signaling Pathway Analysis at Neurotensin Receptors

Xenopsin occupies a defined position in the signaling efficacy gradient at neurotensin receptors. In N1E-115 neuroblastoma cells, it stimulates intracellular cGMP formation with a potency ranked between neurotensin and neuromedin N [2], providing a reference agonist with intermediate efficacy. Researchers investigating biased signaling, receptor reserve, or pathway-specific pharmacology at neurotensin receptors can employ xenopsin as a tool for graded receptor activation in second messenger assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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